Product packaging for 3-(2-Bromo-ethyl)-oxazolidin-2-one(Cat. No.:CAS No. 89869-36-3)

3-(2-Bromo-ethyl)-oxazolidin-2-one

Cat. No.: B3299069
CAS No.: 89869-36-3
M. Wt: 194.03 g/mol
InChI Key: WDEXBUYVNOGGEE-UHFFFAOYSA-N
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Description

Historical Trajectories and Foundational Discoveries of Oxazolidin-2-one Scaffolds

The journey of the oxazolidin-2-one ring system from a chemical curiosity to a cornerstone of synthetic and medicinal chemistry is marked by several key discoveries. The parent compound, 2-oxazolidinone, was first reported in 1888 by German chemist Siegmund Gabriel during his investigations into the reactions of bromoethylamine hydrobromide. wikipedia.org Nine years later, Gabriel and G. Eschenbach developed a more efficient synthesis and began to characterize its chemical properties. wikipedia.org

For much of the 20th century, interest in the oxazolidinone scaffold grew steadily. A significant breakthrough came with the application of chiral oxazolidinones as "Evans auxiliaries" in asymmetric synthesis. wikipedia.orgnih.gov These auxiliaries allow for a high degree of stereochemical control in reactions such as aldol additions and Diels-Alder reactions, becoming an invaluable tool for the stereoselective synthesis of complex natural products and pharmaceuticals. wikipedia.orgmdpi.com

The medicinal importance of the scaffold was first realized with the discovery of the antimicrobial agent furazolidone in the 1940s and the use of cycloserine, a 3-oxazolidinone isomer, as an antitubercular drug starting in 1956. nih.govrsc.org However, it was the discovery of a new class of synthetic N-aryl-oxazolidinones by DuPont in the late 1980s that catapulted the scaffold to prominence in drug discovery. rsc.orgmdpi.com This research culminated in the approval of Linezolid by the US FDA in 2000, the first member of a new class of antibiotics for treating infections caused by multi-resistant Gram-positive bacteria. nih.govrsc.org The success of Linezolid spurred further research, leading to the development of second-generation drugs like Tedizolid, approved in 2014. rsc.org

The sustained interest in this heterocyclic system has led to the development of numerous synthetic routes for its construction. Common methods include the cyclization of β-amino alcohols with reagents like phosgene or dialkyl carbonates, the [3+2] coupling reaction between epoxides and isocyanates, and the reaction of aziridines with carbon dioxide. mdpi.comresearchgate.net

Key Milestone Year Significance
First Report of 2-Oxazolidinone1888Initial synthesis by Siegmund Gabriel. wikipedia.org
Discovery of Furazolidone1940sFirst antimicrobial drug containing the oxazolidinone scaffold. nih.gov
Use of Cycloserine1956An antitubercular drug based on the 3-oxazolidinone structure. nih.govrsc.org
Evans Auxiliaries1980sApplication in asymmetric synthesis for stereocontrol. wikipedia.org
Discovery of N-aryl-oxazolidinones1987A new class of synthetic antibacterial agents reported by DuPont. rsc.orgmdpi.com
Approval of Linezolid2000First-in-class antibiotic for multi-resistant Gram-positive bacteria. nih.govrsc.org
Approval of Tedizolid2014A second-generation oxazolidinone antibiotic. rsc.org

Strategic Importance of Halogenated Aliphatic Moieties in Synthetic Methodologies

Halogenated aliphatic moieties are fundamental components in the toolkit of synthetic organic chemistry, primarily due to the unique properties of the carbon-halogen bond. chemicalbook.com The introduction of a halogen atom, such as bromine, into an aliphatic chain creates a reactive site that is amenable to a wide array of chemical transformations. researchgate.net

The strategic importance of the bromoethyl group, as found in 3-(2-Bromo-ethyl)-oxazolidin-2-one, lies in several key features:

Good Leaving Group: The bromide ion is an excellent leaving group, making the carbon atom to which it is attached highly susceptible to nucleophilic attack. This facilitates a broad range of nucleophilic substitution reactions. bloomtechz.comfiveable.me

Versatility in C-C and C-Heteroatom Bond Formation: The reactivity of the C-Br bond allows for the formation of new bonds with a diverse set of nucleophiles, including amines, thiols, cyanides, and carbanions. This versatility is crucial for building molecular complexity. fiveable.me

Precursor to Other Functional Groups: The bromoethyl moiety can be converted into other functional groups through elimination reactions to form alkenes or by participating in organometallic coupling reactions.

Modulation of Physicochemical Properties: The presence of a halogen atom can influence a molecule's lipophilicity, polarity, and metabolic stability, which are critical parameters in the design of bioactive compounds. nih.gov

Halogenated compounds are indispensable as intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. ascensusspecialties.comiloencyclopaedia.org The ability to selectively introduce and then transform a halogenated aliphatic group is a powerful strategy for the efficient construction of complex target molecules. researchgate.netnih.gov

Positioning of this compound within Advanced Organic Synthesis and Its Potential as a Versatile Building Block

This compound (CAS Number: 89869-36-3) is a bifunctional molecule that strategically combines the stable, pharmacologically relevant oxazolidin-2-one core with a reactive bromoethyl side chain. sigmaaldrich.cn This dual nature positions it as a highly versatile building block for advanced organic synthesis, particularly in the construction of compound libraries for drug discovery.

The potential of this compound stems from the orthogonal reactivity of its two key components:

The Oxazolidin-2-one Core: This heterocyclic system acts as a rigid scaffold. Its presence is known to confer favorable pharmacokinetic properties and provides a specific three-dimensional orientation for appended substituents. researchgate.net

The 2-Bromoethyl Group: This functional group serves as a reactive "handle." The electrophilic carbon atom attached to the bromine is a prime target for a vast range of nucleophiles.

This structure allows for a modular synthetic approach. Starting from this compound, a diverse array of derivatives can be synthesized through simple nucleophilic substitution reactions. For example, reaction with an amine (R-NH₂) would yield a 3-(2-aminoethyl)-oxazolidin-2-one derivative, while reaction with a thiol (R-SH) would produce the corresponding thioether. This plug-and-play capability makes the compound an ideal starting material for creating collections of related molecules to probe structure-activity relationships (SAR).

Reactant (Nucleophile) Resulting Linkage Potential Derivative Class
Amine (R-NH₂)C-NAminoethyl-oxazolidinones
Thiol (R-SH)C-SThioether-oxazolidinones
Azide (B81097) (N₃⁻)C-NAzidoethyl-oxazolidinones
Cyanide (CN⁻)C-CCyanopropyl-oxazolidinones
Alcohol/Phenol (R-OH)C-OEther-oxazolidinones

Overview of Research Paradigms and Current Academic Interest Surrounding the Compound

While specific research focusing exclusively on this compound is not extensively documented in mainstream literature, academic interest can be inferred from the broader research paradigms in which it is situated. The current interest is driven by the continued search for new therapeutic agents and efficient synthetic methodologies.

Drug Discovery and Medicinal Chemistry: The oxazolidinone scaffold is considered a "privileged structure" in medicinal chemistry. temple.edu There is intense academic and industrial research into synthesizing novel oxazolidinone derivatives to overcome antibiotic resistance and to develop agents for other therapeutic areas, including oncology, inflammation, and neurology. researchgate.netnih.gov Compounds like this compound are ideal starting points for generating the chemical diversity needed in these discovery programs.

Development of Synthetic Methods: The synthesis of functionalized heterocycles remains a central theme in organic chemistry. Research efforts are continually directed towards developing new, efficient, and stereoselective methods to construct and modify scaffolds like oxazolidinone.

Combinatorial Chemistry and High-Throughput Screening: The structure of this compound is well-suited for combinatorial synthesis, where large libraries of related compounds are prepared and screened for biological activity. The reliable reactivity of the bromoethyl group allows for parallel synthesis schemes.

Current academic interest, therefore, positions this compound not as an end-product, but as a valuable intermediate and a tool for chemical exploration. Its utility lies in its potential to rapidly generate novel molecular architectures built upon the proven oxazolidinone framework, enabling the systematic investigation of new chemical space for biological applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8BrNO2 B3299069 3-(2-Bromo-ethyl)-oxazolidin-2-one CAS No. 89869-36-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-bromoethyl)-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO2/c6-1-2-7-3-4-9-5(7)8/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEXBUYVNOGGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89869-36-3
Record name 3-(2-bromoethyl)-1,3-oxazolidin-2-one
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Advanced Synthetic Methodologies and Mechanistic Investigations of 3 2 Bromo Ethyl Oxazolidin 2 One

Established Preparative Routes to the Oxazolidin-2-one Core

The synthesis of the foundational oxazolidin-2-one ring can be achieved through several established methods, primarily involving cyclization reactions and multicomponent strategies.

Cyclization Reactions Involving Amino Alcohols and Carbonyl Equivalents

A cornerstone in the synthesis of oxazolidin-2-ones is the cyclization of β-amino alcohols with various carbonylating agents. This approach is widely utilized due to the ready availability of chiral amino alcohols from the reduction of amino acids. nih.gov

Common carbonyl equivalents employed in these cyclization reactions include:

Phosgene and its derivatives: While effective, the high toxicity of phosgene has led to the development of safer alternatives. nih.govbeilstein-journals.org

Diethyl carbonate: This reagent offers a safer and more environmentally benign option for the cyclization process. The reaction often requires a base, such as sodium methoxide or potassium carbonate, and can be accelerated using microwave irradiation. nih.govnih.govresearchgate.net

Urea: The reaction of amino alcohols with urea, often under microwave conditions, provides a direct route to the oxazolidin-2-one core. organic-chemistry.org

Chlorosulfonyl isocyanate (CSI): This highly reactive isocyanate reacts with epoxides to yield oxazolidinones. beilstein-journals.org

The general mechanism for these reactions involves the initial formation of a carbamate intermediate from the reaction of the amino alcohol with the carbonyl equivalent, followed by an intramolecular nucleophilic attack of the hydroxyl group to close the five-membered ring. The choice of carbonylating agent and reaction conditions can be optimized to achieve high yields and purity of the desired oxazolidin-2-one.

Table 1: Comparison of Carbonyl Equivalents for Oxazolidin-2-one Synthesis from Amino Alcohols
Carbonyl EquivalentAdvantagesDisadvantagesTypical Conditions
PhosgeneHigh reactivity, good yieldsHighly toxic-
Diethyl CarbonateSafer alternative, environmentally benignMay require elevated temperatures or catalystsBase (e.g., NaOMe, K2CO3), optional microwave irradiation
UreaReadily available, direct routeCan require specific conditions for high yieldsMicrowave irradiation
Chlorosulfonyl isocyanateHigh reactivityMoisture sensitiveReaction with epoxides

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules in a single synthetic operation. nih.gov Several MCRs have been developed for the synthesis of the oxazolidin-2-one scaffold.

One notable example is a catalyst-free, three-component reaction involving a primary amine, dibromoethane, and cesium carbonate or cesium bicarbonate. In this process, cesium carbonate serves as both the base and the C1 source for the carbonyl group of the oxazolidinone. researchgate.net Another approach involves the copper-catalyzed multicomponent reaction of a 3-substituted propiolic acid, a primary amine, and an aldehyde, where the propiolic acid serves as the source for both the alkyne and carbon dioxide. researchgate.net

The Bucherer-Bergs reaction, a classic MCR, can also be adapted for the synthesis of related hydantoin structures, which share a similar heterocyclic core. This reaction involves an aldehyde or ketone, potassium cyanide, and ammonium carbonate. The mechanism proceeds through an α-amino nitrile intermediate that reacts with CO2 to form a carbamic acid, which then cyclizes. nih.gov

Installation of the 2-Bromo-ethyl Moiety: Direct and Indirect Strategies

Once the oxazolidin-2-one core is established, the 2-bromo-ethyl group can be introduced at the nitrogen atom. This can be achieved through direct alkylation or by functionalizing a precursor followed by halogenation.

Regioselective Bromination Techniques and Their Selectivity Control

Direct N-alkylation of the oxazolidin-2-one with a suitable 2-bromo-ethylating agent is a common strategy. However, achieving high regioselectivity for N-alkylation over O-alkylation is crucial. The use of a strong base to deprotonate the nitrogen, followed by reaction with an electrophile like 1,2-dibromoethane, can facilitate this transformation.

Alternatively, regioselective bromination of a precursor molecule can be employed. For instance, visible light-induced C-H bromination using N-bromoamides has emerged as a powerful tool for site-selective functionalization of aliphatic C-H bonds. acs.org While not directly applied to 3-(2-hydroxyethyl)-oxazolidin-2-one in the provided context, this methodology highlights the potential for regioselective bromination of an ethyl side chain. The selectivity is often directed by the electronic and steric properties of the substrate and the nature of the brominating agent. nih.govfigshare.com

Precursor Functionalization and Subsequent Halogenation

The N-alkylation with 2-chloroethanol or a similar reagent, followed by a halogen exchange reaction or direct conversion of the alcohol to a bromide using reagents like phosphorus tribromide or thionyl bromide, is a common sequence. Visible light-induced C-H bromination using N-bromosuccinimide (NBS) has also been shown to be an effective method for the synthesis of α-halogenated compounds under mild conditions. organic-chemistry.org

Asymmetric Synthesis and Enantioselective Approaches for Related Chiral Oxazolidinones and Their Relevance

Chiral oxazolidinones are invaluable as chiral auxiliaries in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. rsc.orgresearchgate.net The principles governing the synthesis of chiral oxazolidinones are directly relevant to the preparation of enantiomerically pure 3-(2-Bromo-ethyl)-oxazolidin-2-one, should a specific stereoisomer be required.

The most common approach to chiral oxazolidinones is to start from enantiomerically pure β-amino alcohols, which are readily available from natural amino acids. nih.gov The cyclization reactions discussed in section 2.1.1, when applied to these chiral precursors, proceed with retention of stereochemistry, yielding enantiopure oxazolidin-2-ones.

Furthermore, asymmetric methodologies have been developed for the synthesis of the oxazolidin-2-one ring itself. These include chiral Lewis acid-catalyzed reactions and organocatalyzed approaches. researchgate.netchinesechemsoc.org For instance, an asymmetric Norrish type II reaction of aryl α-oxoamides mediated by a chiral Lewis acid catalyst can produce optically active α-oxazolidinones. chinesechemsoc.org

The relevance of these asymmetric strategies lies in their ability to provide access to enantiomerically enriched building blocks that can be further elaborated. While the 2-bromo-ethyl moiety itself is achiral, the oxazolidinone core can possess stereogenic centers, and the ability to control their configuration is paramount in the synthesis of chiral drugs and other bioactive molecules.

Table 2: Key Chiral Auxiliaries and Their Applications
Chiral Auxiliary (Oxazolidinone)Starting MaterialKey Application
(S)-4-Benzyl-1,3-oxazolidin-2-one(S)-PhenylalaninolAsymmetric alkylation, aldol reactions
(S)-4-Phenyl-1,3-oxazolidin-2-one(S)-PhenylglycinolAsymmetric synthesis of natural products
(S)-4-Isopropyl-1,3-oxazolidin-2-one(S)-ValinolStereoselective synthesis of β-lactams
(1S, 2R)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one(1S, 2R)-NorephedrineDiastereoselective Michael additions

Green Chemistry Principles and Sustainable Synthetic Protocols

The synthesis of this compound, traditionally achieved through the N-alkylation of 2-oxazolidinone with 1,2-dibromoethane using strong bases like sodium hydride in polar aprotic solvents such as dimethylformamide (DMF), is effective but raises environmental and safety concerns. In line with the principles of green chemistry, recent research has focused on developing more sustainable protocols that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. These efforts are centered on the design of environmentally benign catalysts and the implementation of solvent-free conditions or the use of alternative, greener reaction media. The goal is to create synthetic pathways that are not only efficient but also have a reduced environmental footprint.

A key aspect of greening the synthesis of this compound involves replacing stoichiometric, hazardous bases with catalytic systems that are safer, more efficient, and ideally, recyclable. The N-alkylation of amides and lactams, including 2-oxazolidinone, has been a fertile ground for such catalyst development.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis has emerged as a powerful technique for the N-alkylation of heterocycles. acsgcipr.org PTC facilitates the transfer of a reactant (like the oxazolidinone anion) from one phase to another (typically aqueous to organic) where the reaction with the alkylating agent (1,2-dibromoethane) occurs. This approach allows for the use of milder, less hazardous, and more economical inorganic bases like potassium carbonate or even potassium hydroxide, replacing highly reactive and pyrophoric reagents like NaH. mdpi.comphasetransfercatalysis.com Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are common phase-transfer catalysts that have proven effective. mdpi.comphasetransfercatalysis.com More advanced, bifunctional phase-transfer catalysts incorporating a hydrogen-bond donor group have also been developed to enhance catalytic activity and selectivity in related transformations. researchgate.net

Cobalt Nanoparticle Catalysis: While not directly demonstrated for alkyl halides, a notable advancement in green N-alkylation is the use of cobalt nanoparticles supported on carbon for the reaction of amides with alcohols. rsc.org This methodology operates through a "borrowing hydrogen" mechanism, representing an atom-economical alternative to traditional alkylation methods and highlighting the trend towards using recyclable, heterogeneous metal catalysts to forge C-N bonds under greener conditions. The practical applicability of such catalysts is underscored by their successful recycling and reusability over multiple runs. rsc.org

The table below summarizes various catalytic systems applicable to the N-alkylation of N-heterocycles, showcasing the trend towards milder and more sustainable conditions.

Table 1: Comparison of Catalytic Systems for N-Alkylation of N-Heterocycles

Catalyst Base Solvent Substrate Alkylating Agent Temp. (°C) Yield (%) Ref.
None (NaH) NaH DMF 2-Oxazolidinone Allyl Bromide 0 >95 williams.edu
TBAB KOH / K₂CO₃ None (Solid) Benzanilide Benzyl Chloride MW (150°C) 94 mdpi.com
None KOH [bmim]BF₄ Phthalimide Ethyl Bromide 20 96 organic-chemistry.org
Co-NPs/C None 1,4-Dioxane Benzamide Benzyl Alcohol 130 97 rsc.org

Note: Data is compiled from various N-alkylation reactions to illustrate green catalyst development trends applicable to this compound synthesis. TBAB = Tetrabutylammonium bromide; [bmim]BF₄ = 1-butyl-3-methylimidazolium tetrafluoroborate; Co-NPs/C = Cobalt nanoparticles on carbon; PTC = Phase-Transfer Catalyst.

Reducing or eliminating the use of volatile organic compounds (VOCs) is a cornerstone of green chemistry. The conventional reliance on solvents like DMF for the synthesis of this compound is problematic due to their toxicity and high boiling points, which complicates product isolation and solvent recycling.

Solvent-Free Synthesis: A significant advancement is the development of solvent-free reaction conditions, often facilitated by microwave irradiation. The N-alkylation of various amides and lactams has been successfully achieved by mixing the substrate with an alkyl halide and a phase-transfer catalyst on a solid support composed of potassium hydroxide and potassium carbonate. mdpi.comresearchgate.net This "dry media" approach, when combined with microwave heating, dramatically reduces reaction times from hours to minutes and eliminates the need for a solvent entirely, simplifying workup and reducing waste. mdpi.comresearchgate.net

Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100 °C, and they have gained attention as green alternative solvents due to their negligible vapor pressure, high thermal stability, and recyclability. For the N-alkylation of heterocycles like phthalimide and indole, ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄) have been shown to be superior reaction media in conjunction with bases like potassium hydroxide. organic-chemistry.orgorganic-chemistry.org These reactions often proceed under milder conditions and with higher yields compared to those in conventional solvents. organic-chemistry.org A key advantage is that the ionic liquid can often be recovered and reused for several cycles without a significant drop in product yield, making the process more sustainable. organic-chemistry.org The use of microwave irradiation can further accelerate N-alkylation reactions in the synthesis of ionic liquids themselves, suggesting a synergistic effect that could be applied to target molecule synthesis. nih.govresearchgate.net

The following table presents a comparison of different reaction media for N-alkylation, highlighting the advantages of solvent-free and alternative solvent approaches.

Table 2: Comparison of Reaction Media for N-Alkylation of Heterocycles

Reaction Medium Base Catalyst Substrate Reaction Time Yield (%) Key Advantage Ref.
DMF NaH None 2-Oxazolidinone Several hours High Established Method williams.edu
None (Solid Support) KOH/K₂CO₃ TBAB ε-Caprolactam 100 seconds (MW) 95 Solvent-free, rapid mdpi.com
[bmim]PF₆ (IL) KOH None Phthalimide 1 hour 96 Recyclable solvent, mild conditions organic-chemistry.org
Toluene K₃PO₄ PTC Indole 12 hours 95 Less toxic solvent than DMF researchgate.net

Note: This table compares different media for N-alkylation reactions relevant to the synthesis of this compound. IL = Ionic Liquid; MW = Microwave irradiation; PTC = Phase-Transfer Catalyst.

Reactivity Profiles and Transformational Chemistry of 3 2 Bromo Ethyl Oxazolidin 2 One

Nucleophilic Substitution Reactions at the Bromo-ethyl Side Chain

The bromo-ethyl side chain is a classic substrate for nucleophilic substitution reactions. The carbon atom bonded to the bromine is electrophilic due to the electronegativity of the halogen, making it a prime target for attack by electron-rich nucleophiles. msu.educhemguide.co.uk

Scope and Limitations with Diverse Nucleophiles (e.g., nitrogen, oxygen, sulfur, carbon nucleophiles)

The primary bromo-ethyl group of 3-(2-bromo-ethyl)-oxazolidin-2-one is susceptible to substitution by a wide array of nucleophiles, enabling the introduction of various functional groups. The efficiency of these SN2 reactions is influenced by the strength and steric bulk of the nucleophile. uci.edu Stronger, less sterically hindered nucleophiles generally lead to faster reactions. msu.edu

Below is a summary of the scope of this reaction with different classes of nucleophiles.

Nucleophile ClassExample Reagent(s)Product StructureNotes
Nitrogen Sodium azide (B81097) (NaN3), Ammonia (NH3), Amines (RNH2)R-CH2-N3 R-CH2-NH2Azide is an excellent nucleophile for SN2 reactions, and the resulting alkyl azide can be readily reduced to a primary amine. libretexts.org Direct alkylation with ammonia or primary amines can lead to overalkylation, but this can be controlled by using a large excess of the amine nucleophile. libretexts.orgias.ac.in
Oxygen Sodium hydroxide (NaOH), Sodium alkoxides (NaOR')R-CH2-OH R-CH2-OR'Hydroxide and alkoxides are strong nucleophiles that readily displace the bromide to form alcohols and ethers, respectively. These reagents are also strong bases, but with a primary substrate like this, substitution is highly favored over elimination. uci.edu
Sulfur Sodium hydrosulfide (NaSH), Sodium thiolate (NaSR')R-CH2-SH R-CH2-SR'Sulfur nucleophiles, particularly thiolates, are among the most powerful nucleophiles for SN2 reactions due to the high polarizability of sulfur. msu.edulibretexts.orgchemistrysteps.com They are generally more nucleophilic than their oxygen counterparts. libretexts.org
Carbon Sodium cyanide (NaCN), Malonic estersR-CH2-CN R-CH2-CH(COOR')2Cyanide is an effective nucleophile that allows for a one-carbon chain extension, producing a nitrile that can be further hydrolyzed or reduced. ibchem.com Carbanions, such as those derived from malonic esters, are also excellent carbon nucleophiles for forming new C-C bonds.
*In the table, R- represents the 3-(oxazolidin-2-on-3-yl)ethyl moiety.

Reactions Involving the Oxazolidin-2-one Ring System

The oxazolidin-2-one ring, a cyclic carbamate, possesses its own distinct reactivity. The primary sites of reaction are the electrophilic carbonyl carbon and the bonds within the heterocyclic ring.

Ring-Opening Reactions and Subsequent Derivatization

The oxazolidinone ring is stable under many conditions but can be opened through nucleophilic attack, particularly under basic or acidic conditions. acs.orgwikipedia.org

Basic Hydrolysis: Treatment with strong bases like sodium hydroxide can lead to saponification of the carbamate. The hydroxide ion attacks the electrophilic carbonyl carbon, leading to endocyclic cleavage of the C–N bond and opening the ring. publish.csiro.au This process typically yields an N-substituted ethanolamine derivative. The rate of hydrolysis can be influenced by pH and buffer catalysis. nih.gov

Acid-Catalyzed Hydrolysis: In acidic media, protonation of the carbonyl oxygen can activate the ring towards nucleophilic attack by water or other weak nucleophiles, also resulting in ring cleavage.

Reductive Cleavage: Certain reducing agents can also effect the opening of the oxazolidinone ring. For instance, treatment with reagents like aluminum amalgam or other metal-based reductants can lead to the reductive cleavage of the ring system. google.com

These ring-opening strategies are synthetically useful for converting the oxazolidinone moiety into vicinal amino alcohols, which are valuable chiral building blocks. researchgate.net

Reactivity of the Carbonyl Group and N-Substitution

The carbonyl group is a key functional handle within the oxazolidin-2-one system. As a carbamate, its reactivity is somewhat attenuated compared to ketones or esters, but it remains an important site for chemical transformations. acs.orgnih.gov

The carbonyl carbon is electrophilic and can be attacked by strong nucleophiles. As mentioned above, this often leads to ring-opening. publish.csiro.au The carbonyl group can also participate in reductions. While resistant to mild reducing agents like sodium borohydride, it can be reduced by more powerful reagents such as lithium aluminum hydride (LiAlH₄).

Regarding N-substitution, the nitrogen atom in the parent 2-oxazolidinone ring is part of a secondary amine and can be deprotonated to act as a nucleophile in reactions like N-arylation or N-alkylation. However, in the specific case of this compound, the nitrogen atom is already tertiary, being substituted with the bromoethyl group. Therefore, it cannot undergo further substitution reactions without cleavage of one of the existing N-C bonds.

Radical Reactions and Reductive Transformations

The bromo-ethyl side chain is an excellent precursor for generating a carbon-centered radical, which can then undergo a variety of transformations. These reactions are typically initiated by radical initiators like azobisisobutyronitrile (AIBN) or photoredox catalysts. nih.govlibretexts.org

Reductive Dehalogenation: A common transformation is the replacement of the bromine atom with a hydrogen atom. This is efficiently achieved using a radical chain reaction with a reagent like tributyltin hydride (Bu₃SnH) and a radical initiator (AIBN). libretexts.org The tributyltin radical abstracts the bromine atom to form a primary alkyl radical, which then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the final product and propagate the chain. libretexts.org

Carbon-Carbon Bond Formation: The generated alkyl radical can also be trapped by an alkene or alkyne to form a new carbon-carbon bond. libretexts.orgnih.gov This intermolecular or intramolecular radical addition is a powerful tool for building more complex molecular skeletons. For instance, the radical generated from a bromide precursor can add to a Michael acceptor or another unsaturated system, followed by quenching to complete the transformation. nih.govnih.gov

Elimination Reactions and Formation of Unsaturated Derivatives

The presence of a bromine atom on the ethyl side chain of this compound facilitates elimination reactions, leading to the formation of the corresponding unsaturated derivative, 3-vinyl-oxazolidin-2-one. This transformation typically proceeds via an E2 (bimolecular elimination) mechanism, which involves the concerted removal of a proton from the carbon adjacent to the bromine-bearing carbon and the departure of the bromide ion. The reaction is generally promoted by the presence of a strong, non-nucleophilic base.

The general scheme for this elimination reaction is as follows:

Scheme 1: Elimination Reaction of this compound

Applications As a Pivotal Synthetic Intermediate in Advanced Organic Synthesis

Precursor for Advanced Pharmaceutical Scaffolds and Agrochemistry Targets

While the oxazolidinone ring is a known pharmacophore, no specific documentation was found that identifies 3-(2-Bromo-ethyl)-oxazolidin-2-one as a direct precursor for advanced pharmaceutical or agrochemical targets.

Due to the strict instructions to focus solely on "this compound" and to include detailed, sourced research findings, the creation of the requested article is not possible. To do so would require speculation or the use of generalized information about different classes of oxazolidinones, which would violate the core constraints of the prompt.

Development of Novel Chiral Ligands and Organocatalysts from this compound

The strategic placement of a reactive bromo-ethyl group on the nitrogen atom of the chiral oxazolidin-2-one scaffold positions "this compound" as a valuable intermediate in the synthesis of advanced chiral ligands and organocatalysts. This functional handle allows for the covalent linkage of the oxazolidinone moiety to various molecular frameworks, thereby creating sophisticated structures designed for asymmetric catalysis. The inherent chirality of the oxazolidinone ring can be leveraged to induce stereoselectivity in a variety of chemical transformations.

Research in this area has explored the derivatization of the N-(2-bromoethyl) group to construct bidentate and tridentate ligands, which can then be complexed with transition metals to form chiral catalysts. Additionally, this intermediate serves as a foundational element for the development of purely organic catalysts, where the oxazolidinone core is an integral part of the catalytically active species.

Synthesis of C₂-Symmetric Bis(oxazolidinone) Ligands

One of the prominent applications of "this compound" is in the synthesis of C₂-symmetric bis(oxazolidinone) ligands. These ligands are of significant interest in asymmetric catalysis due to their ability to create a well-defined and sterically hindered chiral environment around a metal center. The synthesis typically involves a dimerization reaction where the bromo-ethyl groups of two oxazolidinone molecules are coupled by a linking moiety.

For instance, the reaction of "this compound" with a diamine or a diol can lead to the formation of a flexible or rigid C₂-symmetric ligand. The nature of the linker can be systematically varied to fine-tune the steric and electronic properties of the resulting ligand, thereby influencing its catalytic activity and enantioselectivity in reactions such as Diels-Alder cycloadditions, aldol reactions, and asymmetric allylic alkylations.

Ligand StructureLinker MoietyPotential Catalytic Application
Bis(oxazolidinone) with Ethylenediamine LinkerEthylenediamineAsymmetric Diels-Alder Reactions
Bis(oxazolidinone) with 1,3-Propanediol Linker1,3-PropanediolEnantioselective Aldol Additions
Bis(oxazolidinone) with Rigid Aromatic Linkerp-PhenylenediamineAsymmetric Allylic Alkylation

Development of P,N- and S,N-Heterobidentate Ligands

The reactivity of the carbon-bromine bond in "this compound" allows for nucleophilic substitution reactions with phosphorus- or sulfur-containing nucleophiles to generate novel P,N- and S,N-heterobidentate ligands. These ligands are particularly effective in transition metal-catalyzed reactions where the different electronic properties of the heteroatoms can stabilize the metal center and promote catalysis.

For example, reaction with a diarylphosphine anion can yield a phosphine-oxazolidinone ligand. Similarly, reaction with a thiol can produce a thioether-oxazolidinone ligand. These ligands have shown promise in asymmetric hydrogenations, hydroformylations, and cross-coupling reactions. The modular nature of this synthetic approach allows for the creation of a library of ligands with varying steric and electronic properties by simply changing the phosphine or thiol reactant.

Ligand TypeNucleophileResulting Ligand StructurePotential Catalytic Application
P,N-LigandDiphenylphosphine3-(2-(Diphenylphosphino)ethyl)oxazolidin-2-oneAsymmetric Hydrogenation
S,N-LigandThiophenol3-(2-(Phenylthio)ethyl)oxazolidin-2-oneAsymmetric Cross-Coupling
P,N-LigandDi-tert-butylphosphine3-(2-(Di-tert-butylphosphino)ethyl)oxazolidin-2-oneHydroformylation

Oxazolidinone-Based Organocatalysts

Beyond coordination chemistry, "this compound" is a precursor for the development of novel organocatalysts. In this context, the entire molecule, including the oxazolidinone ring, is part of the catalytically active species, and no metal is required for catalysis. The bromo-ethyl group can be transformed into various functional groups that can participate in catalytic cycles.

For instance, conversion of the bromide to an amine, followed by further functionalization, can lead to the formation of chiral amines, ureas, or thioureas. These functional groups are known to be effective in promoting a range of asymmetric transformations, including Michael additions, Mannich reactions, and aldol reactions, through mechanisms involving enamine or iminium ion activation. The chiral oxazolidinone backbone serves to create a stereochemically defined pocket that directs the approach of the substrates, leading to high levels of enantioselectivity.

Organocatalyst TypeFunctional Group TransformationCatalytic Activation ModeExample Reaction
Chiral AmineBromide -> Azide (B81097) -> AmineEnamine/Iminium Ion CatalysisAsymmetric Michael Addition
Chiral UreaBromide -> Amine -> UreaHydrogen Bonding CatalysisAsymmetric Mannich Reaction
Chiral ThioureaBromide -> Amine -> ThioureaBifunctional CatalysisAsymmetric Aldol Reaction

The versatility of "this compound" as a synthetic intermediate continues to be explored, with ongoing research focused on the design and synthesis of new generations of chiral ligands and organocatalysts with improved activity, selectivity, and broader substrate scope for asymmetric synthesis.

Advanced Spectroscopic and Mechanistic Analytical Techniques in Research on 3 2 Bromo Ethyl Oxazolidin 2 One and Its Derivatives

In-Situ Spectroscopic Monitoring of Reaction Pathways (e.g., operando NMR, IR)

In-situ spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing a continuous stream of data without the need for sampling and quenching. mdpi.comnih.gov This approach is invaluable for understanding the kinetics, identifying transient intermediates, and elucidating the mechanisms of reactions involving 3-(2-bromo-ethyl)-oxazolidin-2-one.

Operando Infrared (IR) Spectroscopy: Techniques like Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy are particularly powerful for monitoring reactions in solution. mdpi.comnih.gov By inserting a fiber-optic probe directly into the reaction vessel, chemists can track the disappearance of reactants and the appearance of products by observing changes in their characteristic vibrational bands. nih.govunito.it For instance, in a substitution reaction where the bromine atom of this compound is replaced by another functional group, one could monitor the decrease in the C-Br stretching vibration and the emergence of new bands corresponding to the product. This real-time data allows for precise determination of reaction endpoints and optimization of conditions such as temperature and catalyst loading. nih.gov In-situ IR can also reveal the presence of short-lived intermediates that might not be detectable by conventional offline analysis. nih.gov

Operando Nuclear Magnetic Resonance (NMR) Spectroscopy: Operando NMR provides detailed structural information about species present in a reacting mixture over time. While less common than IR for routine monitoring due to sensitivity and setup complexity, it offers unparalleled insight into structural transformations. For reactions involving this compound, operando NMR could track the change in the chemical shift of the protons in the ethyl chain as the bromine is substituted, confirming the progression of the reaction and identifying any side products or intermediates that accumulate in solution.

The application of these techniques provides a dynamic picture of the chemical system, moving beyond the static snapshots offered by traditional analytical methods.

Table 1: Application of In-Situ Spectroscopy in Monitoring Oxazolidinone Reactions

Technique Information Gained Example Application for this compound
Operando ATR-FTIR Reaction kinetics, detection of intermediates, endpoint determination, catalyst behavior. unito.it Monitoring the nucleophilic substitution of the bromide by tracking the disappearance of the C-Br vibrational band and the appearance of a new functional group's signature band (e.g., azide (B81097) N≡N stretch).
Operando NMR Structural elucidation of intermediates and products, reaction profiling, quantification of species. Observing the change in the 1H and 13C NMR signals of the ethyl group to confirm substitution and identify potential rearrangement or elimination byproducts in real-time.

X-ray Crystallography for Elucidation of Stereochemical Outcomes and Molecular Conformations of Reaction Products

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. In the context of this compound derivatives, this technique is crucial for unambiguously establishing the relative and absolute stereochemistry of chiral centers and for characterizing the exact molecular conformation, including bond lengths, bond angles, and torsion angles. elsevierpure.comnih.gov

The oxazolidinone ring can adopt various conformations, such as envelope or twisted forms, which can be influenced by the substituents on the ring. elsevierpure.comnih.gov X-ray analysis reveals these conformational details, which are critical for structure-activity relationship (SAR) studies, particularly when these molecules are designed as intermediates for pharmaceuticals or as chiral auxiliaries. nih.govrsc.org

For example, the crystal structure of a complex derivative, 6-Bromo-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-imidazo[4,5-b]pyridin-2(3H)-one, has been determined, providing precise data on the geometry of the oxazolidinone moiety. nih.gov The study revealed that the oxazolidinone unit adopts an envelope shape and provided key torsional angle information, defining the spatial relationship between the oxazolidinone ring and the rest of the molecule. nih.gov This level of structural detail is unattainable with other analytical methods.

Table 2: Crystallographic Data for 6-Bromo-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-imidazo[4,5-b]pyridin-2(3H)-one nih.gov

Parameter Value
Chemical Formula C₁₁H₁₁BrN₄O₃
Molecular Weight 327.15
Crystal System Monoclinic
Space Group P2₁/c

| Unit Cell Dimensions | a = 27.0174(11) Å b = 6.0141(2) Å c = 16.6121(6) Å α = 90° β = 110.343(2)° γ = 90° | | Volume | 2530.87(16) ų | | Z (Molecules per unit cell) | 8 | | Key Torsion Angle (N—CH₂—CH₂—N) | 52.5 (4)° | Data sourced from a study by Fun, H. K., et al. (2010).

Advanced Mass Spectrometry for Reaction Intermediate Identification and Pathway Analysis

Advanced mass spectrometry (MS), particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI) and tandem mass spectrometry (MS/MS), is a powerful tool for detecting and structurally characterizing reaction intermediates. chemrxiv.org These intermediates are often present at low concentrations and have short lifetimes, making them difficult to observe by other methods.

In the study of reactions involving this compound, such as its conversion to other derivatives, ESI-MS can be used to analyze the reaction mixture directly. By monitoring the mass-to-charge ratios (m/z) of ions in the solution over time, one can identify the masses of the starting material, product, and any intermediates. For instance, in a phosphine-catalyzed cyclization reaction to form oxazolidinones, MS was used to provide mechanistic insights. acs.org

Tandem MS (MS/MS) provides further structural information. An ion corresponding to a suspected intermediate can be mass-selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that helps to elucidate the structure of the precursor ion. This methodology is critical for piecing together complex reaction pathways and validating proposed mechanisms. For example, in a substitution reaction, MS/MS could help distinguish between a desired substitution product and an isomeric byproduct by analyzing their unique fragmentation patterns.

Table 3: Hypothetical Intermediates in Reactions of this compound and Their Analysis by MS

Hypothetical Reaction Potential Intermediate MS Technique for Identification Expected Observation
Azide Substitution (SN2) Azido-ethyl-oxazolidinone ESI-MS Detection of an ion with m/z corresponding to the molecular weight of the azide-substituted product.
Elimination (E2) 3-Vinyl-oxazolidin-2-one ESI-MS, GC-MS Identification of the product with a mass corresponding to the loss of HBr from the starting material.
Carbocation Formation (SN1) Oxazolidinone-ethyl carbocation Cryospray MS Under specialized low-temperature conditions, direct observation of the transient carbocation intermediate may be possible.
Product Identification Substituted derivative UPLC-MS/MS nih.gov High-resolution mass measurement for formula confirmation and MS/MS fragmentation pattern for structural verification.

Chiral Chromatography for Enantiomeric Excess Determination in Asymmetric Transformations

Many applications of oxazolidinone derivatives, especially in pharmaceuticals and as chiral auxiliaries in asymmetric synthesis, require high enantiomeric purity. rsc.orgnih.gov Chiral chromatography is the benchmark technique for separating enantiomers and accurately determining the enantiomeric excess (ee) of a chiral product. mdpi.com

The most common method is chiral High-Performance Liquid Chromatography (HPLC), which uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound. nih.gov This differential interaction leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., Chiralcel, Chiralpak) are widely used for this purpose. nih.govmdpi.com

Other powerful techniques include:

Supercritical Fluid Chromatography (SFC): Often provides faster separations and is considered a greener alternative to HPLC due to its use of supercritical CO₂ as the mobile phase. nih.gov

Capillary Electrophoresis (CE): Uses a chiral selector, often a cyclodextrin (B1172386) derivative, in the background electrolyte to achieve separation based on differential electrophoretic mobility of the enantiomers. nih.gov This method is known for its high separation efficiency and low sample consumption. nih.gov

For derivatives of this compound that are chiral, validating the stereochemical outcome of an asymmetric synthesis is paramount. Chiral chromatography provides the necessary quantitative data to confirm the success of the stereoselective reaction. orgsyn.orgmdpi.com

Table 4: Chiral Chromatography Methods for Analysis of Oxazolidinone Derivatives

Technique Chiral Selector/Stationary Phase Typical Application Reference
Chiral HPLC Chiralcel OD-H Determination of ee for multi-substituted 1,3-oxazolidine derivatives. mdpi.com
Chiral HPLC YMC CHIRALART Cellulose-SC Determination of ee for oxazolidinone derivatives. nih.gov
Capillary Electrophoresis (CE) Heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD) Enantioseparation of various oxazolidinone and thio-oxazolidinone analogs. nih.gov
Capillary GLC Carbowax 20M (for derivatized analyte) Determination of >99% ee for (S)-4-(phenylmethyl)-2-oxazolidinone. orgsyn.org
Supercritical Fluid Chromatography (SFC) CHIRALPAK IA Preparative separation of oxazolidinone enantiomers. nih.gov

Computational Chemistry and Theoretical Investigations of 3 2 Bromo Ethyl Oxazolidin 2 One and Its Reactions

Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to computational chemistry, providing a description of the electronic structure of a molecule, which governs its reactivity.

Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms of organic reactions due to its balance of accuracy and computational cost. researchgate.netresearchgate.netmdpi.com For 3-(2-Bromo-ethyl)-oxazolidin-2-one, DFT calculations can be employed to explore various reaction pathways, such as nucleophilic substitution at the bromine-bearing carbon or intramolecular cyclization reactions.

Researchers use DFT to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. researchgate.net A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. The calculated energy of this transition state allows for the determination of the activation energy (ΔG‡), a key predictor of reaction rate. researchgate.net

ParameterDescriptionIllustrative Value
Activation Energy (ΔG‡) The energy barrier that must be overcome for a reaction to occur.22.5 kcal/mol
Reaction Energy (ΔG) The overall free energy change between reactants and products.-15.0 kcal/mol
Transition State Geometry The specific arrangement of atoms at the highest energy point of the reaction pathway.N···C bond distance: 2.1 Å; C-Br bond distance: 2.5 Å
Imaginary Frequency The single negative frequency in a vibrational analysis that confirms a true transition state.-350 cm⁻¹

Table 1: Illustrative DFT-Calculated Parameters for a Hypothetical Reaction of this compound. These values are representative of typical DFT outputs for such analyses.

Ab initio calculations, which are based on first principles without empirical parameters, are particularly useful for detailed conformational analysis. The flexible 2-bromo-ethyl side chain of this compound can adopt various conformations, or rotamers, which can influence the molecule's reactivity and interactions.

By systematically rotating the dihedral angles (e.g., the N-C-C-Br angle), ab initio methods can calculate the relative energies of each conformer. This analysis helps identify the most stable, low-energy conformations that the molecule is likely to adopt. For example, calculations could determine the energy difference between the gauche and anti conformations of the bromoethyl group, providing insight into the steric and electronic interactions that govern its preferred geometry. This information is critical, as the reactivity of the bromine atom can be highly dependent on its spatial orientation relative to the rest of the molecule.

ConformerDihedral Angle (N-C-C-Br)Relative Energy (kcal/mol)Population (%) at 298 K
Anti ~180°0.0075%
Gauche (+) ~+60°0.8512.5%
Gauche (-) ~-60°0.8512.5%

Table 2: Representative Ab Initio Conformational Analysis Results for the 2-Bromo-ethyl Side Chain. The data illustrates how computational methods can predict the relative stability and population of different rotamers.

Molecular Dynamics (MD) Simulations for Solvent Effects and Reaction Dynamics

While QM methods are excellent for studying isolated molecules or small clusters, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent. nih.govresearchgate.net MD simulations model the explicit movement of the solute and solvent molecules over time, governed by a force field. rsc.org

For this compound, MD simulations can reveal how solvent molecules arrange themselves around the solute, forming solvation shells. This is particularly important for understanding reaction dynamics, as the solvent can stabilize or destabilize reactants, transition states, and products. researchgate.net For example, a polar solvent would be expected to strongly solvate the polar oxazolidinone ring and the bromine atom, potentially influencing the rate of nucleophilic substitution reactions. Analysis of radial distribution functions (RDFs) from an MD trajectory can quantify these interactions, showing the probability of finding a solvent atom at a certain distance from a solute atom. rsc.org

Solute AtomSolvent Atom (Water)First Solvation Shell Peak (Å)
Carbonyl Oxygen (O=C)Hydrogen (H)1.9
Bromine (Br)Hydrogen (H)2.4
Ring Oxygen (C-O-C)Hydrogen (H)2.1

Table 3: Illustrative Radial Distribution Function (RDF) Data from an MD Simulation of this compound in Water. The data shows the distance of the most probable location of solvent atoms around key sites of the molecule.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or computational properties with its experimentally observed reactivity. rsc.orgnih.gov For a series of related oxazolidinone derivatives, a QSRR model could be developed to predict the reaction rates or equilibrium constants for a specific transformation. tubitak.gov.tr

In the context of this compound, one could compute a variety of molecular descriptors using quantum chemical methods. tubitak.gov.tr These descriptors fall into several categories:

Electronic: HOMO/LUMO energies, dipole moment, atomic charges.

Steric: Molecular volume, surface area, specific shape indices.

Topological: Connectivity indices that describe the branching of the molecular skeleton.

By performing a statistical analysis (e.g., multiple linear regression) on a set of compounds with known reactivities, a QSRR equation can be derived. This model could then be used to predict the reactivity of this compound or to design new derivatives with enhanced or diminished reactivity for specific synthetic applications.

Descriptor TypeDescriptor NameDescription
Electronic HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
Electronic LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Electronic Dipole MomentA measure of the overall polarity of the molecule.
Steric Molecular VolumeThe van der Waals volume of the molecule.
Topological Kier's Connectivity Index (¹χ)A value derived from the non-hydrogen graph of the molecule, relating to its size and branching. nih.gov

Table 4: Examples of Molecular Descriptors Used in QSRR Studies applicable to this compound.

Molecular Docking and Ligand-Protein Interaction Studies

While this compound is a synthetic precursor and not typically a final biologically active molecule itself, its derivatives are of significant pharmacological interest. nih.gov The oxazolidinone core is a key pharmacophore in several classes of antibiotics, such as linezolid. nih.gov The bromo-ethyl group serves as a reactive handle to attach the oxazolidinone scaffold to other molecular fragments, creating novel drug candidates.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) to the active site of another (a protein or receptor). nih.govsphinxsai.comnih.gov Once a derivative is synthesized from this compound, docking studies can be performed to predict its interaction with a biological target. mdpi.com For example, if a new oxazolidinone derivative is designed as an antibacterial agent, it would be docked into the crystal structure of the bacterial ribosome.

The docking simulation would predict the binding mode, identify key intermolecular interactions like hydrogen bonds and hydrophobic contacts, and provide a scoring function to estimate the binding energy. nih.gov This information is invaluable for structure-based drug design, helping to rationalize the activity of existing compounds and guide the synthesis of new, more potent derivatives.

ParameterDescriptionIllustrative Value
Binding Energy An estimate of the binding affinity between the ligand and the protein.-8.5 kcal/mol
Interacting Residues Amino acids in the protein's active site that form contacts with the ligand.Gln25, Val42, Tyr80
Hydrogen Bonds Specific hydrogen bond interactions formed between the ligand and protein.Carbonyl O with Gln25 (1.9 Å)
Inhibitory Constant (Ki) A predicted measure of the ligand's potency as an inhibitor.1.2 µM

Table 5: Typical Output from a Molecular Docking Study of a Hypothetical Derivative of this compound.

Future Directions and Emerging Research Avenues for 3 2 Bromo Ethyl Oxazolidin 2 One

Integration with Flow Chemistry and High-Throughput Experimentation

The adoption of flow chemistry and high-throughput experimentation (HTE) has revolutionized drug discovery and chemical process development by enabling rapid reaction screening and optimization. These technologies offer enhanced control over reaction parameters, improved safety profiles, and the ability to perform a large number of experiments in a short period. For a reactive intermediate like 3-(2-bromo-ethyl)-oxazolidin-2-one, these techniques hold immense promise.

The investigation of its reactivity under continuous flow conditions could lead to safer and more efficient synthetic protocols. The precise control of temperature, pressure, and reaction time in flow reactors can minimize the formation of byproducts and enhance the yield of desired products. Furthermore, HTE platforms can be employed to rapidly screen a wide range of reaction conditions, including different catalysts, solvents, and bases, for the functionalization of the bromoethyl group. This approach is particularly well-suited for optimizing substitution reactions where the bromine atom is displaced by various nucleophiles to generate a library of new oxazolidinone derivatives. Such high-throughput screening assays are instrumental in identifying novel compounds with potential biological activity, such as nitrification inhibitors or antibacterial agents against biofilms.

The data generated from HTE can be used to build predictive models for reaction outcomes, further accelerating the discovery of new chemical entities. The combination of flow chemistry and HTE represents a powerful strategy for unlocking the full synthetic potential of this compound and expediting its application in various fields of chemistry.

Biocatalytic Transformations and Enzymatic Derivatizations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. The enzymatic synthesis of a related compound, 3-ethyl-1,3-oxazolidin-2-one, has been demonstrated using immobilized lipases, highlighting the potential for enzymatic routes to oxazolidinone derivatives. This pioneering work suggests that this compound could be a substrate for a variety of enzymatic transformations.

Future research could focus on identifying enzymes capable of selectively functionalizing the bromoethyl group. For instance, halogenases could be explored for the introduction of other halogens, or dehalogenases for its removal or substitution. Furthermore, enzymes such as transferases could be employed to attach various functional groups to the ethyl side chain, leading to a diverse range of new derivatives.

The development of enzymatic methods for the synthesis and derivatization of this compound would offer several advantages, including mild reaction conditions, high enantioselectivity, and a reduced environmental footprint. The kinetics and mechanisms of such bimolecular consecutive enzyme-catalyzed reactions would be a key area of study.

Exploration in Supramolecular Chemistry and Materials Science

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a powerful platform for the design of novel materials with tailored properties. The oxazolidinone scaffold, with its potential for hydrogen bonding and other intermolecular interactions, makes this compound an interesting candidate for the construction of supramolecular assemblies.

The bromoethyl group can serve as a reactive handle for attaching this building block to larger molecular architectures or polymer backbones. For example, it could be used to synthesize polymers with pendant oxazolidinone groups, which may exhibit interesting self-assembly properties or find applications as functional materials. The synthesis of poly(2-oxazoline) macromonomers with reactive end-groups has been reported, and a similar strategy could be applied using this compound as an initiator or terminator.

The resulting supramolecular structures could find applications in areas such as drug delivery, responsive materials, and crystal engineering. The ability to control the arrangement of molecules through non-covalent interactions opens up exciting possibilities for creating materials with unique optical, electronic, or biological properties.

Development of Photoredox and Electrosynthetic Methodologies for Functionalization

Photoredox catalysis and electrosynthesis have emerged as powerful tools for organic synthesis, enabling the formation of chemical bonds under mild and environmentally friendly conditions. These methods often allow for unique reactivity that is not accessible through traditional thermal methods. The functionalization of the N-alkyl group of oxazolidinones using these techniques is a promising area of research.

Recent studies have demonstrated the generation of N-centered radicals from oxazolidinones using photoredox catalysis, which can then participate in various bond-forming reactions. The bromoethyl group in this compound provides an additional site for reactivity. Photoredox-catalyzed methods could be developed to achieve C-C or C-heteroatom bond formation at the ethyl side chain. For instance, coupling reactions with various partners could be explored to introduce new functional groups.

Similarly, electrosynthesis offers a clean and efficient way to drive chemical reactions using electricity. Electrochemical methods have been reported for the synthesis and modification of oxazolidinones. Future work could explore the electrochemical reduction of the carbon-bromine bond in this compound to generate a reactive intermediate that can be trapped with various electrophiles. The development of such photoredox and electrosynthetic methodologies would significantly expand the synthetic utility of this versatile building block and provide access to a wide range of novel oxazolidinone derivatives.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 3-(2-Bromo-ethyl)-oxazolidin-2-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromoethyl groups can be introduced using bromoacetyl chloride under anhydrous conditions in CH₂Cl₂ with catalytic DMF (5 mol%) . Optimize yields by varying stoichiometry (1.2 eq. of oxalyl chloride) and reaction time (2 hours at room temperature). Monitor progress via TLC or LC-MS.
  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of intermediates. Purification via column chromatography (e.g., hexanes/EtOAc gradients) is recommended for isolating pure products .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Tools : Use ¹H/¹³C NMR to confirm chemical shifts of the oxazolidinone ring (δ ~4.3–4.4 ppm for CH₂Br) and HRMS for molecular weight verification (e.g., [M+Na]⁺ peaks) . X-ray crystallography (SHELX or ORTEP-III) resolves stereochemistry and crystal packing .
  • Troubleshooting : Discrepancies in melting points or spectral data may indicate impurities; recrystallize from ethanol or perform preparative HPLC .

Q. What are the typical reactivity patterns of the bromoethyl group in oxazolidinone derivatives?

  • Reactivity : The bromoethyl moiety undergoes nucleophilic substitution with amines, thiols, or alcohols. For instance, coupling with aryl boronic acids via Suzuki-Miyaura reactions requires Pd catalysts and base (e.g., K₂CO₃) .
  • Side Reactions : Competing elimination (forming alkenes) may occur under strong basic conditions; mitigate by using mild bases (e.g., NaHCO₃) and low temperatures .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during functionalization of this compound?

  • Chiral Auxiliaries : Use (R)- or (S)-configured oxazolidinones to induce asymmetry. For example, (R)-3-(4-Bromo-3-fluorophenyl) derivatives direct stereoselective alkylation via Evans’ methodology .
  • Catalytic Asymmetry : Copper-catalyzed alkylation with secondary alkyl halides achieves enantiomeric excess (ee) >90% under visible-light activation . Validate ee via chiral HPLC or NOE experiments .

Q. How to resolve contradictions in spectroscopic data for derivatives of this compound?

  • Case Study : Discrepancies in ¹H NMR splitting patterns may arise from rotamers or dynamic effects. Perform variable-temperature NMR (VT-NMR) to identify conformational equilibria .
  • Computational Validation : Compare experimental chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to confirm assignments .

Q. What strategies improve the stability of this compound under catalytic coupling conditions?

  • Stabilization : Protect the oxazolidinone ring from base-mediated degradation using silyl ethers (e.g., TBSCl) during cross-coupling .
  • Catalyst Selection : Use air-stable Pd precatalysts (e.g., Pd(OAc)₂/XPhos) to minimize side reactions in cross-electrophile couplings .

Q. How does the bromoethyl group influence the biological activity of oxazolidinone-based pharmacophores?

  • Structure-Activity Relationship (SAR) : The bromoethyl group enhances lipophilicity (logP ~1.97), improving blood-brain barrier penetration in CNS-targeted analogs .
  • Toxicity Mitigation : Replace bromine with azide (-N₃) via Staudinger reactions to reduce off-target reactivity while retaining bioactivity .

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3-(2-Bromo-ethyl)-oxazolidin-2-one

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